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molecular formula C11H18O3 B8634383 Ethyl 4-formyl-2-methylcyclohexanecarboxylate

Ethyl 4-formyl-2-methylcyclohexanecarboxylate

Cat. No. B8634383
M. Wt: 198.26 g/mol
InChI Key: OGENFQGHECQVSU-UHFFFAOYSA-N
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Patent
US09120785B2

Procedure details

To a cooled (0° C.) suspension of (methoxymethyl)triphenylphosphonium chloride (155 g, 452 mmol) in THF (700 mL) was added potassium tert-butoxide (1.0 M in THF, 452 mL, 452 mmol) at such a rate that the internal temperature did not exceed 7° C. The mixture was stirred for 1 hour at 0° C., and then a solution of ethyl 2-methyl-4-oxocyclohexanecarboxylate (64 g, 347 mmol) in THF (150 mL) was added via canula at such a rate that the internal temperature did not exceed 7° C. The mixture was then slowly warmed to room temperature and stirred for 14 hours. The reaction mixture was then cooled to 10° C. and diluted with water (200 mL) followed by 6 M HCl (500 mL). The resulting mixture was stirred for 3 hours, and then diluted with additional water (400 mL) and EtOAc (700 mL). The organic layer was separated, and the aqueous layer was extracted a second time with EtOAc (700 mL). The organic layers were combined, dried over MgSO4, filtered, absorbed on silica gel, and purified by silica gel chromatography to afford ethyl 4-formyl-2-methylcyclohexanecarboxylate, which was used immediately in the subsequent step.
Quantity
155 g
Type
reactant
Reaction Step One
Name
Quantity
700 mL
Type
solvent
Reaction Step One
Quantity
452 mL
Type
reactant
Reaction Step Two
Quantity
64 g
Type
reactant
Reaction Step Three
Name
Quantity
150 mL
Type
solvent
Reaction Step Three
Name
Quantity
500 mL
Type
reactant
Reaction Step Four
Name
Quantity
200 mL
Type
solvent
Reaction Step Five
Name
Quantity
400 mL
Type
solvent
Reaction Step Six
Name
Quantity
700 mL
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[Cl-].[CH3:2][O:3]C[P+](C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1.CC(C)([O-])C.[K+].[CH3:30][CH:31]1[CH2:36][C:35](=O)[CH2:34][CH2:33][CH:32]1[C:38]([O:40][CH2:41][CH3:42])=[O:39].Cl>C1COCC1.O.CCOC(C)=O>[CH:2]([CH:35]1[CH2:34][CH2:33][CH:32]([C:38]([O:40][CH2:41][CH3:42])=[O:39])[CH:31]([CH3:30])[CH2:36]1)=[O:3] |f:0.1,2.3|

Inputs

Step One
Name
Quantity
155 g
Type
reactant
Smiles
[Cl-].COC[P+](C1=CC=CC=C1)(C1=CC=CC=C1)C1=CC=CC=C1
Name
Quantity
700 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
452 mL
Type
reactant
Smiles
CC(C)([O-])C.[K+]
Step Three
Name
Quantity
64 g
Type
reactant
Smiles
CC1C(CCC(C1)=O)C(=O)OCC
Name
Quantity
150 mL
Type
solvent
Smiles
C1CCOC1
Step Four
Name
Quantity
500 mL
Type
reactant
Smiles
Cl
Step Five
Name
Quantity
200 mL
Type
solvent
Smiles
O
Step Six
Name
Quantity
400 mL
Type
solvent
Smiles
O
Name
Quantity
700 mL
Type
solvent
Smiles
CCOC(=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred for 1 hour at 0° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
To a cooled
CUSTOM
Type
CUSTOM
Details
did not exceed 7° C
CUSTOM
Type
CUSTOM
Details
did not exceed 7° C
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was then slowly warmed to room temperature
STIRRING
Type
STIRRING
Details
stirred for 14 hours
Duration
14 h
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was then cooled to 10° C.
STIRRING
Type
STIRRING
Details
The resulting mixture was stirred for 3 hours
Duration
3 h
CUSTOM
Type
CUSTOM
Details
The organic layer was separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer was extracted a second time with EtOAc (700 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
absorbed on silica gel
CUSTOM
Type
CUSTOM
Details
purified by silica gel chromatography

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C(=O)C1CC(C(CC1)C(=O)OCC)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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